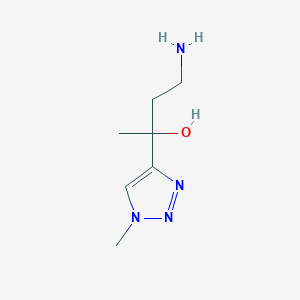![molecular formula C8H14N2O2 B13190747 1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one](/img/structure/B13190747.png)
1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one is a chemical compound with the molecular formula C8H14N2O2. It is known for its unique structure, which includes a morpholine ring fused with a pyrrolidine ring.
Métodos De Preparación
The synthesis of 1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrolidine and morpholine derivatives.
Cyclization Reaction: The key step involves a cyclization reaction where the pyrrolidine and morpholine rings are fused together. This can be achieved using specific catalysts and reaction conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and yield.
Análisis De Reacciones Químicas
1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism by which 1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one can be compared with other similar compounds, such as:
1-{Hexahydropyrrolo[3,4-b][1,4]oxazin-4(4aH)-yl}ethan-1-one: This compound has a similar structure but differs in the ring fusion pattern.
This compound hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties
Propiedades
Fórmula molecular |
C8H14N2O2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
1-(3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-4-yl)ethanone |
InChI |
InChI=1S/C8H14N2O2/c1-6(11)10-2-3-12-8-5-9-4-7(8)10/h7-9H,2-5H2,1H3 |
Clave InChI |
PAFLJSQENSIAIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCOC2C1CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13190664.png)



![2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190684.png)
![(Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13190692.png)






![2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190737.png)
![N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13190739.png)
